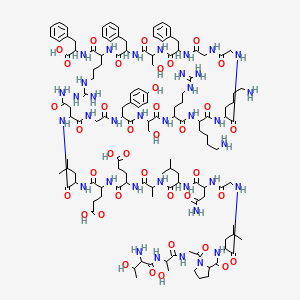
Z-Tyr-OtBu
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Z-Tyr-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block for the synthesis of peptide mimetics, which are compounds that mimic the structure and function of peptides.
Ergogenic Supplements: Amino acid derivatives like this compound are used to enhance physical, mental, and physiological activities.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
Target of Action
Z-Tyr-OtBu is a derivative of the amino acid tyrosine
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with its targets to modulate these physiological processes.
Biochemical Pathways
Tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (BIAs) and many polyketides . Therefore, this compound could potentially influence these pathways and their downstream effects.
Result of Action
For instance, tyrosine is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, which play crucial roles in mood regulation, stress response, and cognitive function . Therefore, this compound could potentially influence these cellular processes.
Action Environment
For instance, in the context of peptide synthesis, the choice of solvents and reaction conditions can significantly impact the efficiency and outcome of the synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-Tyr-OtBu is typically synthesized through the protection of the amino and carboxyl groups of tyrosine. The process involves the following steps:
Protection of the amino group: The amino group of tyrosine is protected using a benzyloxycarbonyl (Cbz) group.
Esterification of the carboxyl group: The carboxyl group is esterified with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the coupling of protected amino acids in a controlled environment, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Z-Tyr-OtBu undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions to regenerate the free amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
Major Products Formed
Hydrolysis: Produces L-tyrosine and tert-butyl alcohol.
Deprotection: Yields L-tyrosine and benzyl alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyr-OtBu: Another protected tyrosine derivative used in peptide synthesis.
Boc-Tyr-OtBu: Similar to Z-Tyr-OtBu but uses a tert-butyloxycarbonyl (Boc) group for amino protection.
Uniqueness
This compound is unique due to its combination of benzyloxycarbonyl and tert-butyl ester protective groups, which provide stability and reactivity in peptide synthesis. This makes it a valuable tool for researchers working on complex peptide structures .
Propiedades
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZOLWSSDIXDQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176521 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-33-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)


![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)


